molecular formula C17H12N4O3S B13371010 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole

3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole

Cat. No.: B13371010
M. Wt: 352.4 g/mol
InChI Key: MHFXBYHETRZHOV-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[2,3-c][1,2,4]triazole class, characterized by the fusion of thiazole and triazole rings at the 2,3-c positions. The structure features a 1,3-benzodioxol-5-yloxy methyl group at position 3 and a 3-pyridinyl substituent at position 4. Thiazolo[2,3-c][1,2,4]triazoles are reported to exhibit broad-spectrum bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

Molecular Formula

C17H12N4O3S

Molecular Weight

352.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yloxymethyl)-6-pyridin-3-yl-[1,3]thiazolo[2,3-c][1,2,4]triazole

InChI

InChI=1S/C17H12N4O3S/c1-2-11(7-18-5-1)15-8-21-16(19-20-17(21)25-15)9-22-12-3-4-13-14(6-12)24-10-23-13/h1-8H,9-10H2

InChI Key

MHFXBYHETRZHOV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=NN=C4N3C=C(S4)C5=CN=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to yield the final product. Common reagents used in these reactions include halogenated precursors, base catalysts, and solvents like dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Stringent quality control measures are implemented to monitor the reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and substitution reagents like alkyl halides. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between the target compound and analogs:

Compound Name/Structure Ring Fusion Substituents Biological Activity Key Findings/Activity Reference
Target Compound [1,3]thiazolo[2,3-c] 3-[(1,3-Benzodioxol-5-yloxy)methyl], 6-(3-pyridinyl) Potential Anticancer/Antimicrobial Benzodioxol enhances electron density; pyridinyl may aid π-π interactions .
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole [3,2-b] 4-Fluorophenyl Anticonvulsant Most active in MES seizures (ED₅₀ = 8.2 mg/kg) due to fluorine's metabolic stability .
3-(4-Chlorophenyl)-6-(phenylmethylene)thiazolo[2,3-c]triazol-5-one [2,3-c] 4-Chlorophenyl, phenylmethylene Anthelmintic (C. elegans) Moderate activity (score 86); chloro group increases lipophilicity .
3-(1,3-Benzodioxol-5-yl)-5-(4-bromophenyl)thiazolo[2,3-c]triazole [2,3-c] Benzodioxol-5-yl, 4-bromophenyl Not specified Bromophenyl adds steric bulk, potentially altering target binding .
6-Benzylidene-2-phenylthiazolo[3,2-b][1,2,4]triazol-5-one [3,2-b] Benzylidene, phenyl Antimicrobial Hybrid structure shows activity against S. aureus (MIC = 12.5 µg/mL) .

Key Observations

Ring Fusion Isomerism :

  • Thiazolo[2,3-c] derivatives (e.g., target compound) are less common than [3,2-b] isomers. The fusion position affects molecular geometry and target interactions. For instance, [3,2-b] analogs (e.g., 3c in ) show anticonvulsant activity, while [2,3-c] derivatives are explored for anticancer and antimicrobial roles .

Heteroaromatic Substitutions: The 3-pyridinyl group may facilitate hydrogen bonding or π-stacking in receptor sites, contrasting with halogenated phenyl groups (e.g., 4-chlorophenyl in ), which prioritize hydrophobic interactions .

Biological Activity Trends :

  • Anticonvulsant activity is prominent in [3,2-b] derivatives with halogenated aryl groups (e.g., 4-fluorophenyl in 3c), while [2,3-c] compounds with benzodioxol or pyridinyl groups are untested in seizure models but show promise in antimicrobial and anticancer assays .

Biological Activity

The compound 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole is a novel heterocyclic compound characterized by its complex structure that combines thiazole and triazole moieties with a benzodioxole and pyridine substituent. This unique combination of functional groups suggests potential biological activities that are of interest in pharmaceutical research.

Structural Features

The chemical formula for this compound is C17H12N4O3SC_{17}H_{12}N_{4}O_{3}S. The presence of multiple heteroatoms and functional groups enhances its reactivity and interaction with biological targets. Below is a summary of the structural features:

Feature Description
Benzodioxole Group Contributes to potential antioxidant properties
Pyridine Substituent May enhance interaction with various receptors
Thiazole and Triazole Rings Implicated in antimicrobial and anticancer activities

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings often exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have been shown to possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific biological evaluations for this compound are still under investigation, but its structural analogs suggest a promising profile.

Anticancer Potential

The thiazolo[2,3-c][1,2,4]triazole framework has been associated with anticancer activity in several studies. For example, compounds with similar structures have demonstrated efficacy against human tumor cell lines . The incorporation of the benzodioxole group may enhance this activity through mechanisms such as apoptosis induction or cell cycle arrest.

Enzyme Inhibition

Preliminary studies on related compounds indicate potential inhibitory effects on key enzymes involved in disease processes. For example, some derivatives have shown inhibition against cholinesterase enzymes, which could be relevant for neurodegenerative diseases . The specific enzyme interactions for the compound require further exploration.

Synthesis and Evaluation

A study synthesized various derivatives of thiazolo[2,3-c][1,2,4]triazoles and evaluated their biological activities. The findings revealed that certain modifications significantly enhanced their antimicrobial effectiveness .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds indicate that variations in side chains can dramatically influence biological activity. For instance, the presence of electron-withdrawing or donating groups can alter the compound's interaction with biological targets .

Q & A

Basic Question: What are the critical challenges in optimizing the multi-step synthesis of this compound, and how can they be addressed methodologically?

Answer:
The synthesis of thiazolo-triazole derivatives typically involves multi-step pathways with challenges such as low intermediate yields, regioselectivity issues, and purification difficulties. Key steps include:

  • Condensation reactions (e.g., using diethyl oxalate and hydrazine hydrate for pyrazole ring formation) .
  • Cyclization under controlled conditions (e.g., sodium methylate in methanol to form triazole-thiazole fused cores) .
  • Purification : Column chromatography or recrystallization to isolate intermediates, with yield optimization via solvent selection (e.g., toluene for benzylidene formation) .
    Common pitfalls include side reactions at the triazole-thiazole junction; monitoring via TLC and adjusting reaction time/temperature mitigates this .

Basic Question: Which analytical techniques are essential for characterizing this compound’s structure and purity?

Answer:
Standard characterization methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring fusion .
  • Mass spectrometry (HRMS) for molecular ion verification .
  • IR spectroscopy to identify functional groups (e.g., C=O stretches in thiazolidinone motifs) .
    Advanced validation may require X-ray crystallography to resolve structural ambiguities, particularly for stereoisomers arising from benzylidene substituents .

Advanced Question: How can structure-activity relationship (SAR) studies elucidate the impact of substituents on biological activity?

Answer:
SAR studies should combine:

  • Molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) to predict binding affinities of substituents like the 3-pyridinyl group .
  • In vitro assays (e.g., antifungal activity testing) to validate computational predictions.
    Example findings:
Substituent PositionGroupBiological Activity (IC₅₀)Reference
6-position3-pyridinylAntifungal (12.5 µM)
3-positionBenzodioxolyloxyEnhanced solubility

Substituent polarity and steric bulk (e.g., benzodioxole vs. chlorophenyl) significantly modulate activity .

Advanced Question: How should researchers reconcile contradictory reports on this compound’s bioactivity across studies?

Answer:
Contradictions often arise from:

  • Variability in substituents (e.g., halogen vs. methoxy groups altering target specificity) .
  • Assay conditions (e.g., pH, cell lines).
    Methodological resolution :
  • Perform meta-analysis of structural analogs (e.g., comparing triazole-thiazole derivatives in ’s table).
  • Use in silico models (e.g., molecular dynamics simulations) to isolate substituent effects .
    Example: Discrepancies in antifungal activity may stem from differences in lanosterol demethylase isoform selectivity .

Advanced Question: What experimental and computational strategies are used to study reaction mechanisms in thiazolo-triazole synthesis?

Answer:

  • Kinetic studies : Monitor intermediates via quenching experiments and HPLC .
  • DFT calculations : Model transition states for cyclization steps (e.g., thiazole ring closure) .
  • Isotopic labeling : Trace regioselectivity in triazole formation (e.g., using ¹⁵N-hydrazine) .
    ’s synthesis of pyrazolo-triazolo-thiadiazines highlights microwave-assisted methods to accelerate steps with high activation energy .

Advanced Question: How can in silico models predict this compound’s pharmacokinetics and toxicity?

Answer:

  • ADMET prediction : Tools like SwissADME assess logP, bioavailability, and CYP450 interactions .
  • Toxicity profiling : Use ProTox-II to predict hepatotoxicity risks from the benzodioxole moiety .
    Validation requires in vitro assays (e.g., hepatic microsome stability tests) .

Basic Question: What are the stability considerations for storing and handling this compound?

Answer:

  • Storage : Under inert atmosphere (N₂) at -20°C to prevent oxidation of the thiazole ring .
  • Degradation studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring for hydrolysis byproducts .

Advanced Question: What strategies identify biological targets for this compound in complex systems?

Answer:

  • Proteomics : SILAC labeling to detect protein binding partners in fungal lysates .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to purified enzymes (e.g., receptor tyrosine kinases) .
  • CRISPR screening : Identify gene knockouts that confer resistance to the compound’s effects .

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